2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
2-[1-(4-Phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound featuring a 1,3-indanedione core fused with a substituted ethylidene-piperazine moiety. The indanedione scaffold is a cyclic diketone known for its planar structure and conjugation, which facilitates π–π interactions and hydrogen bonding, often critical for biological activity .
Properties
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)ethylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-20(24)17-9-5-6-10-18(17)21(19)25)22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJXBMSBIUKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 4-phenylpiperazine with an indene-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing the piperazine structure often exhibit antidepressant properties. The interaction of the piperazine nitrogen with neurotransmitter receptors is a key mechanism. For instance, derivatives of this compound have shown potential in modulating serotonin and dopamine pathways, which are crucial in mood regulation .
Antitumor Activity
Studies have demonstrated that derivatives of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anticancer agent .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism involves disrupting microbial cell wall synthesis or function.
Case Study 1: Antidepressant Efficacy
A study focused on the synthesis of novel piperazine derivatives demonstrated that introducing the indene structure enhanced binding affinity to serotonin receptors. The results indicated a significant reduction in depressive-like behaviors in animal models, supporting the potential use of this compound in treating depression .
Case Study 2: Anticancer Activity
In another investigation, a series of analogs derived from this compound were tested for anticancer efficacy. The results revealed that certain modifications increased cytotoxicity against breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Research Findings
Mechanism of Action
The mechanism of action of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical and Crystallographic Properties
- Crystallography: The bromo-substituted indanedione in exhibits planar geometry with minor deviations (dihedral angles <1.1°), stabilized by C–H⋯O and π–π interactions. The target compound’s phenylpiperazine group may disrupt planarity, affecting crystal packing and solubility .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~365.4 vs. ~313.3 in ) suggests reduced solubility, which could be mitigated by prodrug strategies or formulation adjustments.
Biological Activity
The compound 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of the indene-1,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its pharmacological potential.
Synthesis and Structural Characteristics
The title compound was synthesized through a reaction involving 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate and 1-phenylpiperazine. The synthesis was performed in acetonitrile under reflux conditions for 24 hours, yielding a light yellow solid with a melting point of 402–403 K and a yield of 75% . The crystal structure reveals a complex arrangement featuring an isoindoline-1,3-dione core linked to piperazine and phenyl groups, with notable bond lengths indicating strong interactions within the molecular framework .
Anticancer Properties
Research indicates that compounds with arylpiperazine moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives similar to the title compound demonstrate comparable cytotoxicity to established anticancer drugs like doxorubicin . The mechanism of action often involves interaction with DNA, particularly through topoisomerase II inhibition and minor groove binding .
Antioxidant Activity
The antioxidant potential of related indanedione derivatives has been evaluated through various assays measuring nitric oxide (NO) scavenging and DPPH radical inhibition. For example, some derivatives exhibited up to 29.5% NO scavenging activity and significant lipid peroxidation inhibition . While specific data on the title compound's antioxidant activity is limited, its structural similarity to known antioxidants suggests potential efficacy.
Antimicrobial and Antifungal Activities
The antimicrobial properties of related indanediones have been documented, with some compounds showing moderate to low activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The title compound's structural features may confer similar antimicrobial properties; however, direct evaluations are necessary to confirm these effects.
Study on Cytotoxicity
In a recent study assessing the cytotoxic effects of various indanedione derivatives, compounds structurally related to the title compound were tested against prostate cancer cells. Results indicated that these derivatives exhibited significant cytotoxicity compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being suggested as underlying processes .
Research on Antioxidant Effects
Another study focused on synthesizing a series of indanedione derivatives for their antioxidant properties. The findings revealed that certain modifications in the chemical structure enhanced antioxidant activity significantly. This highlights the importance of structural variations in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
